Potassium (3-(benzyloxy)phenyl)trifluoroborate

Stoichiometry control Suzuki coupling Procurement reproducibility

Boronic acid-based Suzuki couplings suffer from variable anhydride content, forcing in-process equivalent adjustments and batch failures. This crystalline organotrifluoroborate salt solves the problem: • Monomeric, anhydride-free: exact stoichiometric loading eliminates iterative corrections • Bench-stable at ambient temperature: no cold-chain logistics; multi-year shelf life • Electron-donating meta-benzyloxy substituent accelerates rate-determining solvolytic activation for predictable transmetallation • Reduces QC testing burden; supports cGMP documentation in pilot-plant and manufacturing campaigns • Enables couple-then-deprotect sequences delivering free phenol pharmacophores via mild hydrogenolysis.

Molecular Formula C13H11BF3KO
Molecular Weight 290.13 g/mol
CAS No. 850623-58-4
Cat. No. B1358494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (3-(benzyloxy)phenyl)trifluoroborate
CAS850623-58-4
Molecular FormulaC13H11BF3KO
Molecular Weight290.13 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+]
InChIInChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1
InChIKeyCTMZXLWEJMCVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Potassium (3-(benzyloxy)phenyl)trifluoroborate


Potassium (3-(benzyloxy)phenyl)trifluoroborate (CAS 850623-58-4) is a crystalline organotrifluoroborate salt bearing a meta‑benzyloxy substituent on the phenyl ring . As a member of the potassium organotrifluoroborate family, it serves as a nucleophilic coupling partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, offering the well‑documented advantages of tetracoordinate boron species: bench stability, resistance to protodeboronation, and monomeric stoichiometry that enable predictable, high‑fidelity C–C bond formation .

Why Generic Aryl Trifluoroborates or Boronic Acids Cannot Substitute


In‑class substitution is unreliable because the meta‑benzyloxy substituent imparts distinct electronic and steric properties that directly impact solvolytic activation and transmetallation efficiency in Suzuki couplings . Unlike the parent phenyl trifluoroborate, the electron‑donating benzyloxy group accelerates the rate‑determining hydrolysis of the BF₃⁻ moiety, altering the effective concentration of the active boronic acid intermediate under aqueous basic conditions . Furthermore, compared with the widely used 3‑(benzyloxy)phenylboronic acid, the trifluoroborate avoids the variable anhydride content that complicates stoichiometric control, ensuring lot‑to‑lot reproducibility .

Quantitative Differentiation Evidence Against Closest Analogs


Stoichiometric Control vs. Boronic Acid Anhydride Variability

Potassium (3-(benzyloxy)phenyl)trifluoroborate is a defined monomeric salt, whereas 3‑(benzyloxy)phenylboronic acid is sold as 'Contains varying amounts of anhydride' . The anhydride variability introduces uncertainty in the active equivalents, leading to irreproducible catalyst loading and yield fluctuations. In contrast, the trifluoroborate provides exact stoichiometric control, critical for high‑throughput and process chemistry.

Stoichiometry control Suzuki coupling Procurement reproducibility

Solvolytic Activation Rate vs. Phenyltrifluoroborate

A Hammett study of aryltrifluoroborate solvolysis in water showed that electron‑donating substituents accelerate hydrolysis, with a reaction constant ρ = −1.0 . Using the meta‑benzyloxy substituent (σₘ ≈ −0.10, analogous to OMe), the predicted k_solv for the target compound is approximately 1.26‑fold faster than for unsubstituted phenyltrifluoroborate (σ = 0), indicating more rapid generation of the active boronic acid under aqueous coupling conditions.

Transmetallation kinetics Hammett analysis Suzuki coupling efficiency

Bench Stability and Resistance to Protodeboronation

Potassium organotrifluoroborates are documented to be indefinitely bench‑stable under ambient conditions, exhibiting no significant decomposition after 12 months at 25 °C and 60% relative humidity, whereas the corresponding boronic acids undergo measurable protodeboronation and anhydride formation over weeks . The tetracoordinate boron in ArBF₃K resists oxidation and boroxine formation, preserving the active C–B bond during storage and multi‑step synthetic sequences.

Storage stability Protodeboronation Shelf life

Meta-Benzyloxy Regiochemistry for Orthogonal Deprotection

The meta‑benzyloxy group remains intact under standard Suzuki–Miyaura conditions (Pd catalyst, aqueous base, 60–100 °C) and can be selectively cleaved by hydrogenolysis (H₂, Pd/C) after coupling to reveal a free phenol, a handle for further diversification . This orthogonal reactivity contrasts with electron‑withdrawing substituents (e.g., nitro, cyano) that may undergo reduction under hydrogenolysis, and with para‑benzyloxy isomers that have different steric profiles in subsequent transformations.

Orthogonal protecting group Post‑coupling functionalization Synthetic strategy

High-Value Application Scenarios Based on Evidenced Strengths


Late-Stage Functionalization for Meta-Hydroxyphenyl Motifs

In medicinal chemistry programs targeting kinases, GPCRs, or epigenetic readers that benefit from a meta‑phenol pharmacophore, this trifluoroborate enables a two‑step 'couple‑then‑deprotect' sequence. The monomeric stoichiometry ensures precise loading in high‑throughput parallel synthesis, while the benzyloxy group survives the coupling and is removed quantitatively under mild hydrogenolysis, directly delivering the free phenol without protecting‑group scrambling .

Process-Scale Suzuki Coupling with Precise Stoichiometry

For pilot‑plant or manufacturing campaigns, the defined monomeric nature of the trifluoroborate eliminates the need for in‑process adjustment of equivalents due to variable anhydride content—a known problem with the corresponding boronic acid . This reproducibility translates to lower failure rates, reduced QC testing, and compliance with cGMP documentation requirements .

Accelerated Discovery Libraries with Long-Term Reagent Stability

Compound management groups in pharma and biotech can store this trifluoroborate at ambient temperature for years without degradation, unlike boronic acids that must be refrigerated and periodically re‑qualified. This reduces cold‑chain logistics costs and ensures that the reagent is immediately available for on‑demand library synthesis .

PET Tracer Precursor Development Leveraging Controlled Solvolysis

The predictable solvolytic activation of electron‑rich aryltrifluoroborates, including meta‑benzyloxy derivatives, has been exploited to design ¹⁸F‑labeled aryltrifluoroborates for PET imaging. The target compound can serve as a cold reference standard or precursor scaffold for radiolabeling studies, where the solvolysis rate must be precisely known to optimize radiochemical yield .

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